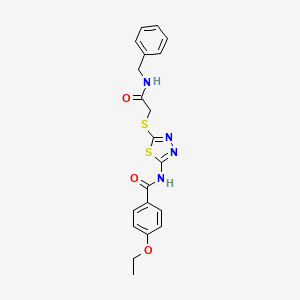

N-(5-((2-(benzylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-ethoxybenzamide

Description

N-(5-((2-(Benzylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-ethoxybenzamide is a 1,3,4-thiadiazole derivative characterized by a central thiadiazole ring substituted with a benzylamino-oxoethylthio group at position 5 and a 4-ethoxybenzamide moiety at position 2.

Properties

IUPAC Name |

N-[5-[2-(benzylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-ethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O3S2/c1-2-27-16-10-8-15(9-11-16)18(26)22-19-23-24-20(29-19)28-13-17(25)21-12-14-6-4-3-5-7-14/h3-11H,2,12-13H2,1H3,(H,21,25)(H,22,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXORKDVETISWQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-((2-(benzylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-ethoxybenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of Thiadiazole Core: The thiadiazole core can be synthesized by the cyclization of appropriate thiosemicarbazide derivatives with carboxylic acids or their derivatives under acidic or basic conditions.

Introduction of Benzylamino Group: The benzylamino group can be introduced through nucleophilic substitution reactions, where a benzylamine derivative reacts with an electrophilic intermediate.

Attachment of Ethoxybenzamide Moiety: The final step involves the coupling of the thiadiazole intermediate with 4-ethoxybenzoyl chloride in the presence of a base such as triethylamine to form the desired compound.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products:

Oxidation Products: Sulfoxides and sulfones.

Reduction Products: Alcohols and amines.

Substitution Products: Various derivatives with modified functional groups.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its antimicrobial, antifungal, and anticancer properties. It has shown potential in inhibiting the growth of certain bacterial and fungal strains.

Medicine: Studied for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(5-((2-(benzylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-ethoxybenzamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in critical biological processes.

Pathways Involved: It can modulate signaling pathways, leading to the inhibition of cell proliferation, induction of apoptosis, or disruption of microbial cell walls.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The compound’s structure is compared to key analogs (Table 1), focusing on substituent variations and their implications:

Table 1: Structural and Physicochemical Comparison of Selected 1,3,4-Thiadiazole Derivatives

Key Observations:

- The 4-ethoxybenzamide moiety may confer higher lipophilicity than methoxy or chloro analogs, influencing membrane permeability .

- Synthetic Yield : Derivatives with benzylthio substituents (e.g., 5h, 88% yield) are synthesized more efficiently than ethoxy-substituted analogs (e.g., 55% yield in ), suggesting steric or electronic challenges in introducing ethoxy groups.

Biological Activity

N-(5-((2-(benzylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-ethoxybenzamide is a compound of significant interest due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and other pharmacological properties.

Structural Overview

The compound features a 1,3,4-thiadiazole ring, which is known for its diverse biological activities. The presence of the benzylamino and ethoxybenzamide moieties enhances its pharmacological profile. The thiadiazole structure is particularly notable for its role in various therapeutic applications, including antimicrobial and anticancer activities.

Antimicrobial Activity

- Mechanism of Action : Thiadiazole derivatives often exhibit antimicrobial activity by disrupting bacterial cell wall synthesis or inhibiting specific metabolic pathways. For instance, compounds with similar structures have shown comparable efficacy to standard antibiotics like ciprofloxacin and griseofulvin .

- Research Findings : In studies involving various 1,3,4-thiadiazole derivatives, significant antibacterial effects were noted against pathogens such as Staphylococcus aureus and Escherichia coli. For example, derivatives synthesized with the thiadiazole scaffold demonstrated potent antibacterial activity in agar diffusion assays .

| Compound | Target Pathogen | Activity |

|---|---|---|

| C1 | Staphylococcus aureus | High |

| C2 | E. coli | Moderate |

| C6 | E. coli | High |

Anticancer Activity

- Inhibition of Tumor Growth : Thiadiazole derivatives have been explored for their anticancer properties. Research indicates that certain thiadiazole compounds can inhibit tumor cell proliferation through apoptosis induction and cell cycle arrest mechanisms .

- Case Studies : A study highlighted the cytotoxic effects of a related thiadiazole derivative on various cancer cell lines, demonstrating IC50 values in the micromolar range. The mechanism involved the disruption of DNA synthesis and repair pathways .

Other Pharmacological Activities

- Anti-inflammatory and Analgesic Effects : Thiadiazole compounds have been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as COX-2 .

- Antiviral Properties : Some derivatives have shown potential as antiviral agents by interfering with viral replication processes .

- Antiparasitic Effects : Thiadiazoles are also being investigated for their activity against various parasitic infections, including leishmaniasis and malaria .

Summary of Research Findings

The biological activities of this compound can be summarized as follows:

Q & A

Q. What are the critical steps and reagents involved in synthesizing N-(5-((2-(benzylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-ethoxybenzamide?

The synthesis typically involves sequential nucleophilic substitutions and amide couplings. Key steps include:

- Formation of the thiadiazole ring via cyclization of thiosemicarbazide derivatives.

- Introduction of the benzylamino-oxoethylthio moiety using coupling agents like EDCI/HOBt.

- Final benzamide group attachment via condensation with 4-ethoxybenzoic acid derivatives. Reaction conditions (e.g., anhydrous solvents, 60–80°C, 12–24h) and catalysts (e.g., triethylamine) are critical for yield optimization .

Q. Which spectroscopic techniques are essential for confirming the compound’s structural integrity?

- NMR (¹H and ¹³C): Assigns proton and carbon environments (e.g., thiadiazole C-S-C at ~160–170 ppm in ¹³C NMR).

- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ peak at m/z 486.08).

- IR Spectroscopy: Identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹). Purity is confirmed via HPLC (>95%) and elemental analysis .

Q. What in vitro assays are used to evaluate its antimicrobial activity?

- Minimum Inhibitory Concentration (MIC): Tested against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. MIC values ≤16 µg/mL indicate potent activity.

- Time-kill assays: Assess bactericidal kinetics over 24h.

- Cytotoxicity: Parallel testing on mammalian cells (e.g., HEK293) ensures selectivity (IC50 >100 µg/mL) .

Q. How do substituents like the benzylamino group influence its chemical reactivity?

Electron-donating groups (e.g., benzylamino) enhance nucleophilicity at the thioether sulfur, facilitating electrophilic substitutions. Conversely, electron-withdrawing groups (e.g., ethoxybenzamide) stabilize the thiadiazole ring, reducing degradation in acidic conditions. Substituent effects are quantified via Hammett σ constants and DFT calculations .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield (>70%)?

- Solvent screening: Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.

- Catalyst tuning: Use of Pd(OAc)₂ for Suzuki couplings or TBAB as a phase-transfer catalyst.

- Microwave-assisted synthesis: Reduces reaction time from 24h to 2h with comparable yields .

Q. What mechanistic strategies identify its target in bacterial enzyme inhibition?

- Enzyme inhibition assays: Test against TrmD (tRNA methyltransferase) with IC50 ≤5 µM.

- X-ray crystallography: Resolve binding modes (e.g., hydrogen bonds with Asp98 and Tyr152).

- SAR analogs: Modifying the ethoxy group to methoxy reduces potency by 10-fold, highlighting steric constraints .

Q. How are structure-activity relationship (SAR) studies designed to enhance bioactivity?

- Core modifications: Replace thiadiazole with oxadiazole to assess ring flexibility.

- Substituent libraries: Synthesize analogs with halogens (Cl, F) at the benzamide para position.

- 3D-QSAR modeling: Correlate steric/electronic descriptors (e.g., logP, polar surface area) with MIC values .

Q. How to resolve contradictions in reported bioactivity data (e.g., IC50 variability)?

- Assay standardization: Control pH (7.4 vs. 6.5), serum content (10% FBS), and incubation time (48h vs. 72h).

- Batch reproducibility: Verify purity (HPLC) and stereochemistry (chiral HPLC).

- Meta-analysis: Compare data across studies using normalized protocols (e.g., CLSI guidelines) .

Q. Which in silico methods predict its interactions with novel biological targets?

- Molecular docking (AutoDock Vina): Screen against kinase or protease libraries (docking score ≤-8 kcal/mol).

- MD simulations (GROMACS): Assess binding stability over 100ns (RMSD <2Å).

- Pharmacophore modeling: Identify critical H-bond acceptors and hydrophobic features .

Q. How to evaluate selectivity between bacterial and mammalian cells in preclinical studies?

- Dual-cell assays: Compare MIC (bacterial) and CC50 (mammalian) values; selectivity index (SI = CC50/MIC) >10 is ideal.

- Transcriptomics: Identify upregulated stress-response genes (e.g., groEL) in bacteria vs. unaffected mammalian pathways.

- In vivo models: Test efficacy in murine infection models (e.g., thigh infection) with toxicity monitoring (ALT/AST levels) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.